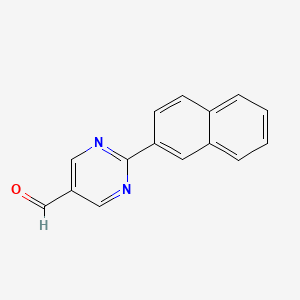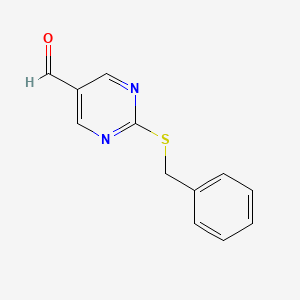
2,4,6-Trifluoroanilin
Übersicht
Beschreibung
2,4,6-Trifluoroaniline is a chemical compound with the molecular formula C6H4F3N. It is a derivative of aniline where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 6 positions. This compound is known for its white crystalline appearance and has a melting point of 33-37°C and a boiling point of 57°C at 22 mmHg .
Wissenschaftliche Forschungsanwendungen
2,4,6-Trifluoroaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,4,6-Trifluoroaniline can be synthesized through various methods. One common method involves the nitration of 2,4,6-trifluorobenzene followed by reduction of the nitro group to an amine. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: In industrial settings, 2,4,6-Trifluoroaniline is produced on a larger scale using similar methods but optimized for efficiency and yield. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high purity and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Trifluoroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form different amines.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is commonly used.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of various amines.
Substitution: Formation of substituted anilines with different functional groups.
Wirkmechanismus
The mechanism of action of 2,4,6-Trifluoroaniline involves its interaction with various molecular targets. In biochemical assays, it can act as an inhibitor or activator of specific enzymes, affecting their activity and function. The fluorine atoms in the compound enhance its reactivity and binding affinity to target molecules, making it a valuable tool in research .
Vergleich Mit ähnlichen Verbindungen
- 2,3,4,5,6-Pentafluoroaniline
- 3,4-Difluoroaniline
- 4-Fluoroaniline
- 2,6-Difluoroaniline
- 4-(Trifluoromethyl)aniline
- 3,5-Bis(trifluoromethyl)aniline
- 2,3,4-Trifluoroaniline
Comparison: 2,4,6-Trifluoroaniline is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and physical properties. Compared to other fluorinated anilines, it exhibits distinct reactivity patterns in substitution and reduction reactions, making it a valuable compound in synthetic chemistry .
Eigenschaften
IUPAC Name |
2,4,6-trifluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSVKBGQDHUBHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189842 | |
| Record name | 2,4,6-Trifluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
363-81-5 | |
| Record name | 2,4,6-Trifluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=363-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trifluoroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Trifluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trifluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 2,4,6-Trifluoroaniline?
A: 2,4,6-Trifluoroaniline (C6H4F3N) is a derivative of aniline where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 6 positions. [] This substitution pattern influences its chemical properties and interactions. The molecule exhibits non-crystallographic mirror symmetry. []
Q2: How does 2,4,6-Trifluoroaniline behave as a ligand in coordination chemistry?
A: Research indicates that 2,4,6-Trifluoroaniline can participate in competitive coordination with lithium ions in the presence of other coordinating species. This competitive coordination (Cs+…TFSI-…Li+, Cs+…C-O-C…Li+ and 2,4,6-Trifluoroaniline…Li+…TFSI-) contributes to a multimodal weak coordination environment for Li+, enhancing its migration in polymer electrolytes. [] This finding is particularly relevant for developing all-solid-state lithium batteries.
Q3: Has 2,4,6-Trifluoroaniline been investigated using computational chemistry methods?
A: Yes, theoretical calculations have been employed to study the adsorption of 2,4,6-Trifluoroaniline onto various nanomaterials, including coronene, fullerene, and fullerene-like nanocages. [] These studies revealed significant changes in the electronic properties of the nanomaterials upon 2,4,6-Trifluoroaniline adsorption, suggesting potential applications in sensing technologies like SERS (surface-enhanced Raman scattering).
Q4: Are there any known synthetic routes to access germyl derivatives of 2,4,6-Trifluoroaniline?
A: Research describes two primary methods for synthesizing germyl derivatives of 2,4,6-Trifluoroaniline. [] The first involves dehydrohalogenation between halogermanes and 2,4,6-Trifluoroaniline using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base. The second method utilizes an elimination reaction between halogermanes and 2,4,6-Trifluoroanilinolithium. The choice of halogermane and reaction conditions can lead to different products, including germylamines, germa-imines, and cyclodigermazanes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


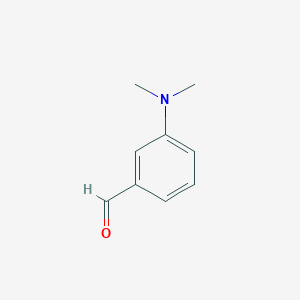

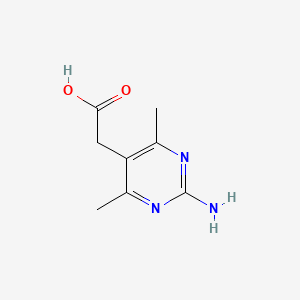

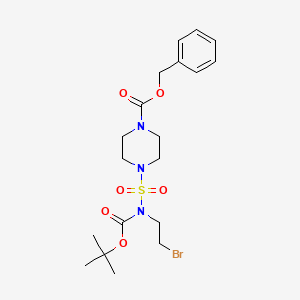

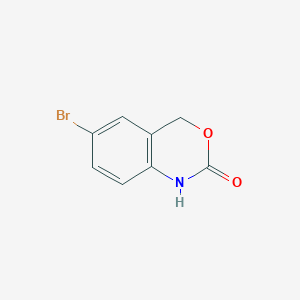
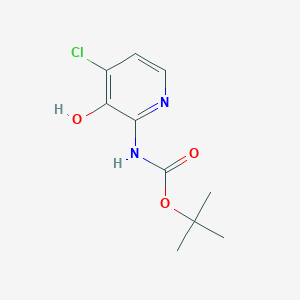
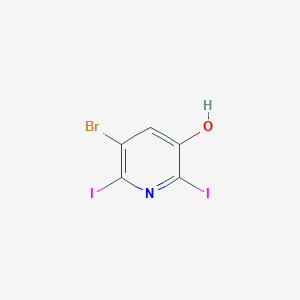
![1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B1293442.png)
![1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1293443.png)
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1293444.png)
